

physical and chemical properties of leucomethylene blue

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Compound of Interest

Compound Name: *Leucomethylene blue*

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Leucomethylene Blue: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of **leucomethylene blue** (LMB). As the reduced and colorless form of the well-known phenothiazine dye methylene blue (MB), **leucomethylene blue** plays a critical role in various biochemical and therapeutic applications. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its fundamental chemical transformations.

Core Properties of Leucomethylene Blue

Leucomethylene blue is a reduced phenothiazine derivative with the chemical formula $C_{16}H_{19}N_3S$. It is characterized by its inherent instability in the presence of oxidizing agents, readily converting back to the colored methylene blue. This redox activity is central to its function in many of its applications.

Physical Properties

Quantitative data for some of the physical properties of **leucomethylene blue** are not readily available in the literature, likely due to its instability. The following table summarizes the available information.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₉ N ₃ S	
Molecular Weight	285.41 g/mol	
Appearance	Colorless or yellow solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in water. A mesylate salt has a reported solubility of 87 mg/mL in water and 88 mg/mL in DMSO. Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.	
pKa	An improved pKa compared to methylene blue has been noted, though a specific value is not provided.	

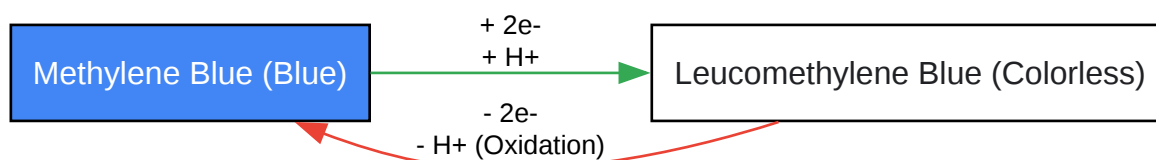
Chemical Properties

The chemical behavior of **leucomethylene blue** is dominated by its redox characteristics. It is a potent reducing agent and its stability is highly dependent on the chemical environment.

Property	Description	Source
CAS Number	613-11-6	
Redox Potential (E^0)	The standard electrode potential for the MB/LMB redox couple is +0.01 V.	
Stability	Stable under neutral pH conditions in the absence of oxygen. It is sensitive to air and readily oxidizes back to methylene blue. Stability can be enhanced by forming derivatives, such as triisopropylsilyloxycarbonyl-leucomethylene blue (TIPSOCLMB).	
Reactivity	Acts as an electron donor in redox reactions. It is incompatible with strong oxidizing agents.	

The Methylene Blue-Leucomethylene Blue Redox System

The interconversion between methylene blue and **leucomethylene blue** is a reversible redox reaction. Methylene blue, in its oxidized state, is a vibrant blue color, while **leucomethylene blue** is colorless. This property makes the system a useful redox indicator. The reduction of methylene blue to **leucomethylene blue** involves the addition of two electrons and one proton.



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Redox interconversion of Methylene Blue and **Leucomethylene Blue**.

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of **leucomethylene blue**.

Synthesis of Leucomethylene Blue from Methylene Blue

This protocol is adapted from a method for the reduction of methylene blue.

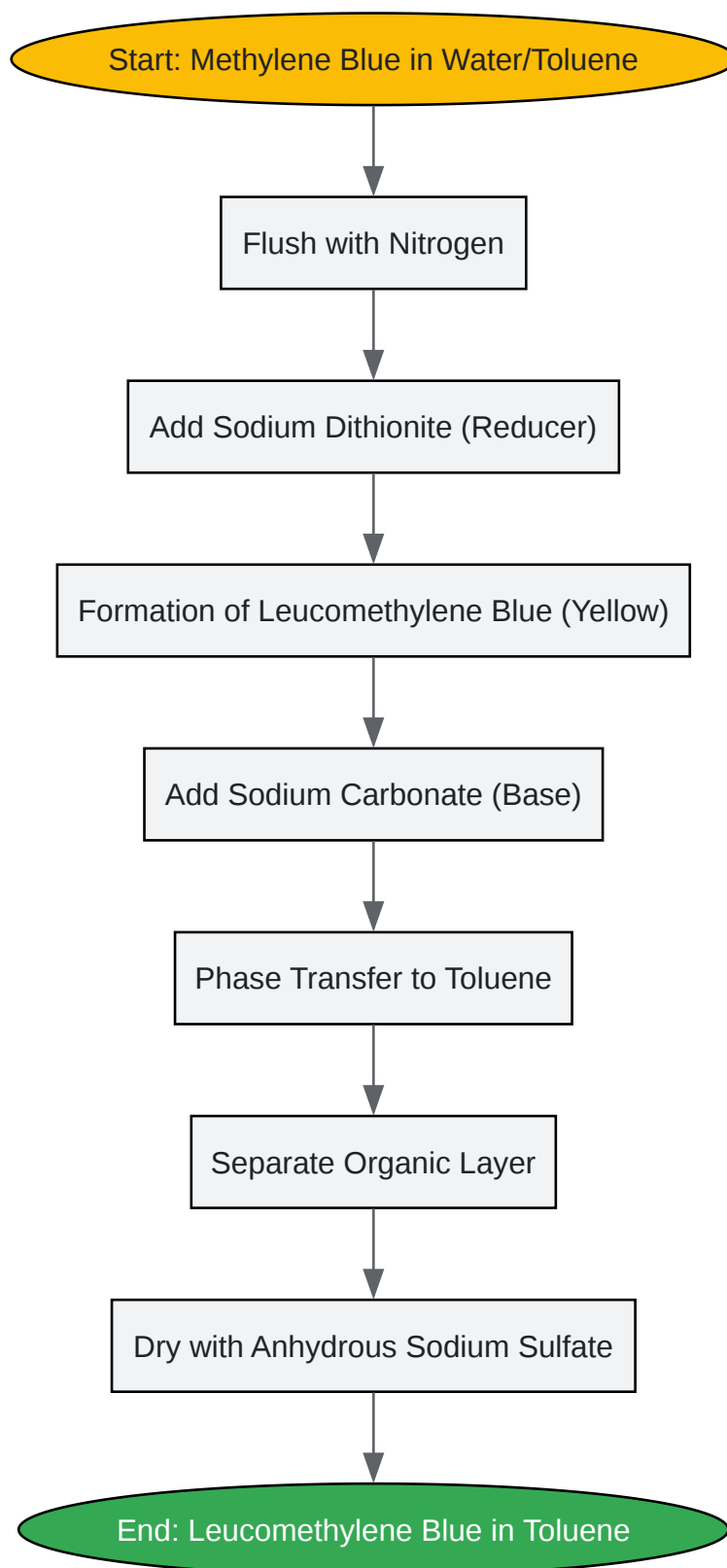
Materials:

- Methylene blue monohydrate
- Deionized water
- Toluene
- Acetone
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Anhydrous sodium carbonate (Na_2CO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Nitrogen gas
- Reaction flask, separatory funnel, and standard laboratory glassware

Procedure:

- Dissolve methylene blue monohydrate in deionized water in a reaction flask.
- Add toluene to the aqueous solution.
- Flush the system with nitrogen gas to create an inert atmosphere.

- Add sodium dithionite to the biphasic mixture. This will reduce the methylene blue, causing the blue color of the aqueous phase to disappear and turn yellow, indicating the formation of **leucomethylene blue**.
- Add anhydrous sodium carbonate to the mixture. This basifies the solution, facilitating the transfer of **leucomethylene blue** into the toluene phase.
- After vigorous stirring, the two phases should become clear, with the yellow **leucomethylene blue** now in the toluene layer.
- Separate the organic (toluene) layer using a separatory funnel.
- Dry the toluene solution containing **leucomethylene blue** over anhydrous sodium sulfate.
- The resulting solution of **leucomethylene blue** in toluene can be used for subsequent reactions or analysis. All steps should be performed under an inert atmosphere to prevent re-oxidation.



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Workflow for the synthesis of **Leucomethylene Blue**.

Characterization of Leucomethylene Blue

Objective: To observe the disappearance of the characteristic absorbance peak of methylene blue upon its reduction to **leucomethylene blue**.

Instrumentation:

- UV-Vis Spectrophotometer

Procedure:

- Prepare a solution of methylene blue in a suitable solvent (e.g., water) of a known concentration.
- Record the UV-Vis spectrum of the methylene blue solution. A characteristic strong absorbance is expected around 665 nm.
- To the same solution, add a reducing agent (e.g., sodium dithionite) under an inert atmosphere.
- Immediately record the UV-Vis spectrum of the resulting solution. The absorbance peak at ~665 nm should disappear, confirming the conversion to the colorless **leucomethylene blue**. **Leucomethylene blue** itself has a peak absorption around 256 nm.

Objective: To separate and quantify **leucomethylene blue**. This method is adapted from a validated method for the determination of methylene blue and **leucomethylene blue** in biological fluids.

Instrumentation:

- HPLC system with a UV or diode array detector (DAD)
- Reversed-phase C18 column

Mobile Phase:

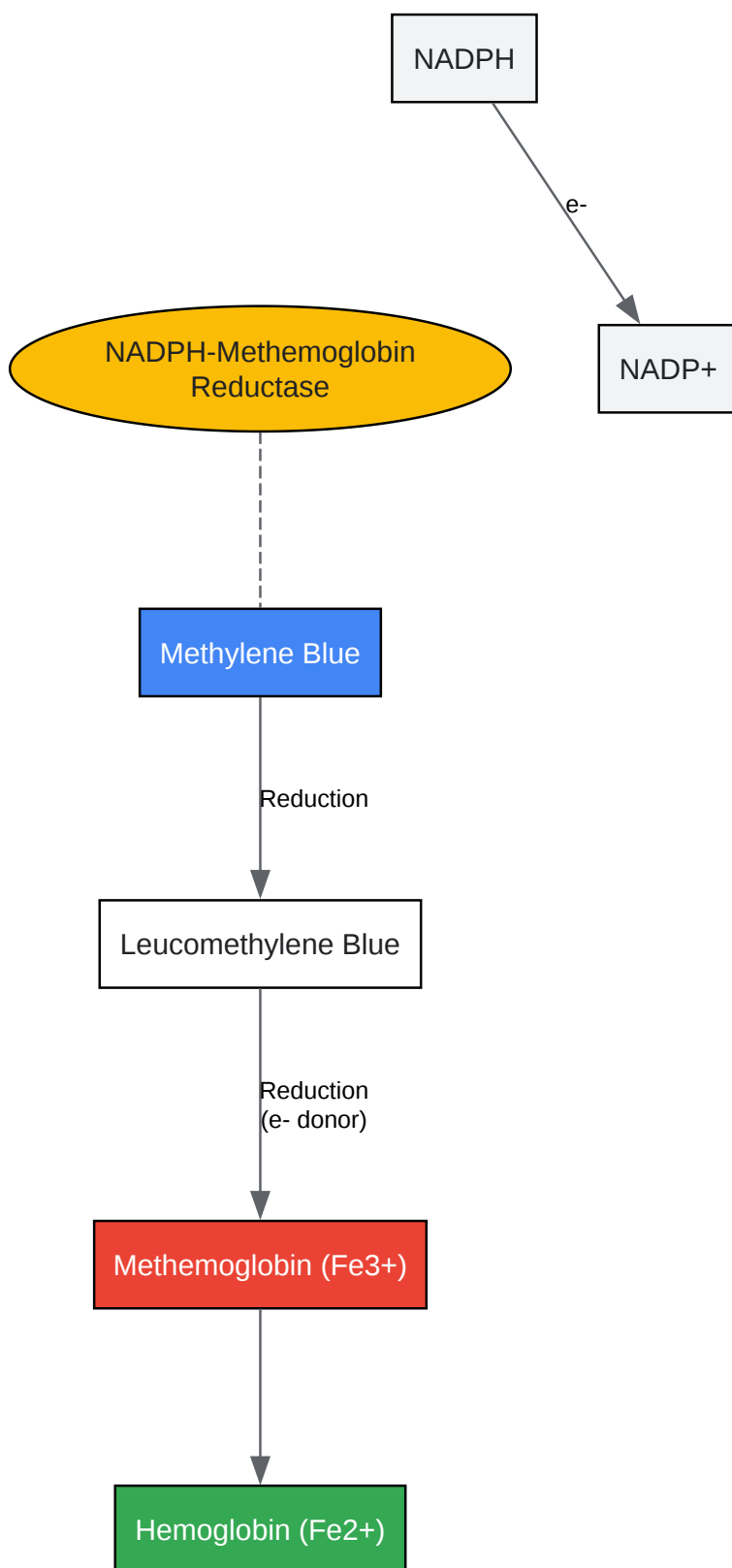
- A gradient elution is often employed. For example, a gradient of acetonitrile and water with a trifluoroacetic acid modifier.

Procedure:

- Prepare standard solutions of **leucomethylene blue** of known concentrations in a suitable solvent, ensuring to minimize exposure to air.
- Inject the standards onto the HPLC system to establish a calibration curve.
- Prepare the sample containing **leucomethylene blue** and inject it into the HPLC system.
- Monitor the elution at a wavelength where **leucomethylene blue** absorbs (e.g., 254 nm).
- Quantify the amount of **leucomethylene blue** in the sample by comparing its peak area to the calibration curve.

Role in Biological Systems and Drug Development

Leucomethylene blue is the active form of methylene blue in its role as an antidote for methemoglobinemia. In the body, methylene blue is reduced to **leucomethylene blue** by NADPH-methemoglobin reductase. **Leucomethylene blue** then acts as an electron donor to reduce methemoglobin back to functional hemoglobin, thereby restoring oxygen transport capacity.



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Mechanism of action of **Leucomethylene Blue** in methemoglobinemia.

Furthermore, **leucomethylene blue** has been investigated for its neuroprotective properties and as a potential therapeutic agent for Alzheimer's disease, where it is believed to inhibit the aggregation of tau proteins. Its ability to be readily oxidized and reduced within the mitochondrial electron transport chain also contributes to its antioxidant effects. The development of stable, bioavailable formulations of **leucomethylene blue** is an active area of research in drug development.

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